molecular formula C17H23N5O2 B2934813 8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-42-8

8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2934813
CAS No.: 887464-42-8
M. Wt: 329.404
InChI Key: WLKMBJVTHLNCBM-UHFFFAOYSA-N
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Description

8-Allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting with the formation of the imidazo[2,1-f]purine core. One common approach is the condensation of appropriate precursors under acidic or basic conditions, followed by selective alkylation and methylation steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to achieve industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced analogs.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound may find applications in the development of new materials, such as advanced polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 8-Allyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

  • 3-isopentyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness: 8-Allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its specific structural features, such as the presence of the allyl and isopentyl groups

Properties

IUPAC Name

4,7-dimethyl-2-(3-methylbutyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-6-8-20-12(4)10-22-13-14(18-16(20)22)19(5)17(24)21(15(13)23)9-7-11(2)3/h6,10-11H,1,7-9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKMBJVTHLNCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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